Enhanced Lipophilicity: A 0.9 Unit Increase in XLogP3 Over the Non-Fluorinated Analog
The target compound exhibits a calculated partition coefficient (XLogP3) of 3.4, a key metric for predicting membrane permeability and bioavailability [1]. In contrast, its direct non-fluorinated comparator, 2-(trifluoromethyl)benzoyl chloride (CAS 312-94-7), has an XLogP3 of 2.5 [2]. This difference of 0.9 log units is substantial and suggests that drug candidates derived from the 3-fluoro-2-(trifluoromethyl)benzoyl scaffold will have significantly altered pharmacokinetic profiles.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.4 |
| Comparator Or Baseline | 2-(trifluoromethyl)benzoyl chloride (3.4 vs 2.5) |
| Quantified Difference | Δ = +0.9 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) for both compounds |
Why This Matters
A higher logP directly influences a molecule's ability to cross lipid bilayers, affecting oral absorption, blood-brain barrier penetration, and overall drug distribution, making this building block valuable for optimizing ADME properties.
- [1] PubChem. (2025). 3-Fluoro-2-(trifluoromethyl)benzoyl chloride. PubChem Compound Summary for CID 2774785. View Source
- [2] PubChem. (2025). 2-(Trifluoromethyl)benzoyl chloride. PubChem Compound Summary for CID 9593. View Source
